3-(3,5-Dimethoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
CAS No.: 899910-42-0
Cat. No.: VC8313660
Molecular Formula: C24H26N2O3S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899910-42-0 |
|---|---|
| Molecular Formula | C24H26N2O3S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | [2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C24H26N2O3S/c1-16-7-9-17(10-8-16)22(27)26-23(30)21(25-24(26)11-5-4-6-12-24)18-13-19(28-2)15-20(14-18)29-3/h7-10,13-15H,4-6,11-12H2,1-3H3 |
| Standard InChI Key | KNLWIAIMPGPZAS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC(=CC(=C4)OC)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC(=CC(=C4)OC)OC |
Introduction
3-(3,5-Dimethoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound belonging to the class of thiones, characterized by the presence of a sulfur atom double-bonded to a carbon atom. This compound features a spiro structure, which is significant in medicinal chemistry due to its unique three-dimensional configuration that can influence biological activity. It is notable for its potential applications in pharmaceuticals and agricultural chemistry.
Synthesis Methods
The synthesis of 3-(3,5-Dimethoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. These methods may utilize various reagents and catalysts to facilitate the formation of desired bonds while minimizing side reactions.
| Step | Description |
|---|---|
| 1. Formation of Spiro Ring | Involves the creation of the spiro structure through specific chemical reactions. |
| 2. Introduction of Substituents | Addition of the 3,5-dimethoxyphenyl and 4-methylbenzoyl groups. |
| 3. Thione Formation | Involves the introduction of the thione group, which is crucial for the compound's biological activity. |
Potential Applications
This compound has been highlighted for its potential utility in pesticide formulations, suggesting its role in controlling pests while being safe for non-target organisms. Its unique structure makes it a candidate for further research in medicinal chemistry and agrochemicals.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential for biological activity due to its unique spiro structure. |
| Agricultural Chemistry | Use in pesticide formulations, offering pest control with safety for non-target organisms. |
Research and Development
Research into 3-(3,5-Dimethoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione often involves in vitro studies to assess binding affinities and effects on target organisms or cells. Understanding its mechanism of action is crucial for optimizing its applications.
| Research Aspect | Description |
|---|---|
| Mechanism of Action | Studied through in vitro experiments to understand biological interactions. |
| Biological Activity | Assessed for potential therapeutic or agrochemical applications. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume